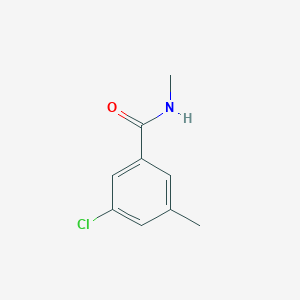
1-(2-Hydroxyethoxy)dodecan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethoxy)dodecan-2-OL is an organic compound with the molecular formula C14H30O3 and a molecular weight of 246.386 g/mol . This compound is characterized by the presence of a hydroxyl group and an ether linkage, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)dodecan-2-OL typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to dodecanol in a reactor, with temperature and pressure carefully controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques .
化学反応の分析
Types of Reactions: 1-(2-Hydroxyethoxy)dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of dodecane.
Substitution: Formation of dodecyl halides.
科学的研究の応用
1-(2-Hydroxyethoxy)dodecan-2-OL has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the synthesis of bioactive molecules and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, lubricants, and personal care products.
作用機序
The mechanism of action of 1-(2-Hydroxyethoxy)dodecan-2-OL is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The hydroxyl group can form hydrogen bonds, enhancing its solubility in water and other polar solvents .
類似化合物との比較
1-Dodecanol: A saturated fatty alcohol with similar applications but lacks the ether linkage, making it less versatile in certain reactions.
1-(2-Hydroxyethylamino)dodecan-2-OL: Contains an amino group instead of an ether linkage, offering different reactivity and applications.
Uniqueness: 1-(2-Hydroxyethoxy)dodecan-2-OL stands out due to its unique combination of hydroxyl and ether functionalities, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring emulsification, solubilization, and surface activity .
特性
CAS番号 |
2984-31-8 |
|---|---|
分子式 |
C14H30O3 |
分子量 |
246.39 g/mol |
IUPAC名 |
1-(2-hydroxyethoxy)dodecan-2-ol |
InChI |
InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-10-14(16)13-17-12-11-15/h14-16H,2-13H2,1H3 |
InChIキー |
POMNGZNNWSTTIK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(COCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)

![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)


![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)



